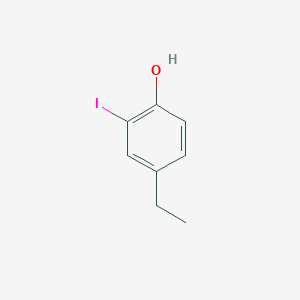
4-Ethyl-2-iodo-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-Iodophenol is an organic compound belonging to the phenol family It consists of a phenol ring substituted with an ethyl group at the fourth position and an iodine atom at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-Iodophenol can be achieved through several methods. One common approach involves the iodination of 4-ethylphenol using iodine and an oxidizing agent such as sodium hypochlorite. The reaction typically occurs under mild conditions, with the iodine substituting the hydrogen atom at the ortho position relative to the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of 4-Ethyl-2-Iodophenol may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-2-Iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: The major product is 4-ethylphenol.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-Iodophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-Iodophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Ethylphenol: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodophenol: Lacks the ethyl group, affecting its hydrophobicity and binding properties.
4-Methyl-2-Iodophenol: Similar structure but with a methyl group instead of an ethyl group, influencing its steric and electronic properties.
Uniqueness: 4-Ethyl-2-Iodophenol is unique due to the presence of both the ethyl group and the iodine atom, which confer distinct chemical reactivity and binding characteristics. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9IO |
|---|---|
Molekulargewicht |
248.06 g/mol |
IUPAC-Name |
4-ethyl-2-iodophenol |
InChI |
InChI=1S/C8H9IO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
MYDGREKRWJNEAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


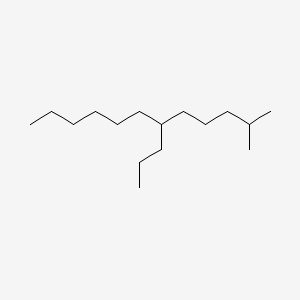
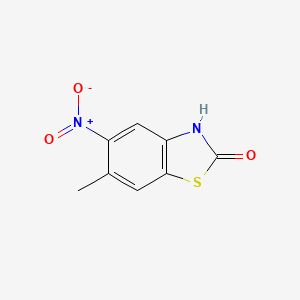

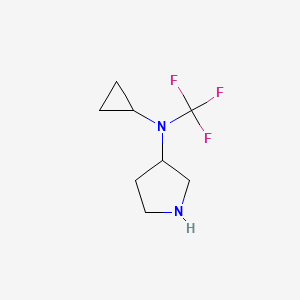

![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
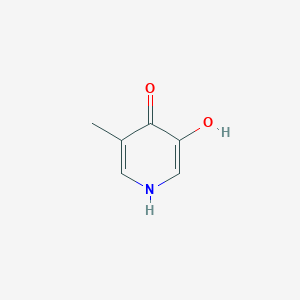
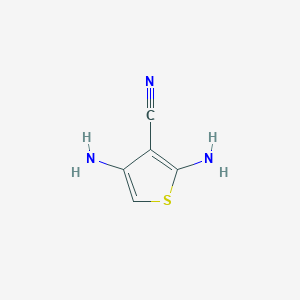
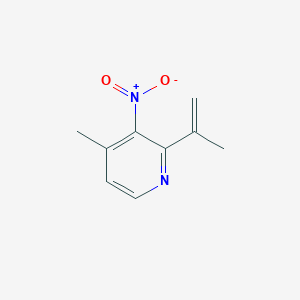
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)

